molecular formula C7H18Cl2N2 B13008662 (3r,5r)-1,3,5-Trimethylpiperazinedihydrochloride

(3r,5r)-1,3,5-Trimethylpiperazinedihydrochloride

Cat. No.: B13008662
M. Wt: 201.13 g/mol
InChI Key: KGVXZTATLSJCPV-GPJOBVNKSA-N
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Description

(3r,5r)-1,3,5-Trimethylpiperazinedihydrochloride is a chemical compound that belongs to the piperazine family. Piperazines are heterocyclic organic compounds containing a six-membered ring with two nitrogen atoms at opposite positions. This specific compound is characterized by the presence of three methyl groups attached to the piperazine ring and is commonly used in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3r,5r)-1,3,5-Trimethylpiperazinedihydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as piperazine and methylating agents.

    Methylation: The piperazine ring undergoes methylation at the 1, 3, and 5 positions using methylating agents like methyl iodide or dimethyl sulfate. This reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the methylation process.

    Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

    Formation of Dihydrochloride Salt: The final step involves the conversion of the free base to its dihydrochloride salt form by reacting it with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Methylation: Large quantities of piperazine are methylated using industrial methylating agents in reactors designed for large-scale chemical synthesis.

    Continuous Purification: Industrial purification methods such as continuous distillation or large-scale chromatography are employed to ensure the purity of the compound.

    Salt Formation: The dihydrochloride salt is formed by adding hydrochloric acid in a controlled manner to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions

(3r,5r)-1,3,5-Trimethylpiperazinedihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The methyl groups on the piperazine ring can undergo substitution reactions with electrophiles, resulting in the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophiles such as alkyl halides in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the methyl groups.

Scientific Research Applications

(3r,5r)-1,3,5-Trimethylpiperazinedihydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Employed in the study of biological systems and as a reagent in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of (3r,5r)-1,3,5-Trimethylpiperazinedihydrochloride involves its interaction with specific molecular targets and pathways. The compound can:

    Bind to Receptors: Interact with specific receptors in biological systems, modulating their activity.

    Enzyme Inhibition: Inhibit the activity of certain enzymes, affecting metabolic pathways.

    Signal Transduction: Influence signal transduction pathways, leading to changes in cellular responses.

Comparison with Similar Compounds

Similar Compounds

    (3r,5r)-1,3,5-Trimethylpiperazine: The free base form without the dihydrochloride salt.

    1,4-Dimethylpiperazine: A similar compound with methyl groups at the 1 and 4 positions.

    1,2,4-Trimethylpiperazine: A compound with methyl groups at the 1, 2, and 4 positions.

Uniqueness

(3r,5r)-1,3,5-Trimethylpiperazinedihydrochloride is unique due to its specific methylation pattern and the presence of the dihydrochloride salt, which can influence its solubility, stability, and reactivity compared to other similar compounds.

Properties

Molecular Formula

C7H18Cl2N2

Molecular Weight

201.13 g/mol

IUPAC Name

(3R,5R)-1,3,5-trimethylpiperazine;dihydrochloride

InChI

InChI=1S/C7H16N2.2ClH/c1-6-4-9(3)5-7(2)8-6;;/h6-8H,4-5H2,1-3H3;2*1H/t6-,7-;;/m1../s1

InChI Key

KGVXZTATLSJCPV-GPJOBVNKSA-N

Isomeric SMILES

C[C@@H]1CN(C[C@H](N1)C)C.Cl.Cl

Canonical SMILES

CC1CN(CC(N1)C)C.Cl.Cl

Origin of Product

United States

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